molecular formula C19H17NS B1595139 Triphenylmethanesulfenamide CAS No. 38499-08-0

Triphenylmethanesulfenamide

Cat. No.: B1595139
CAS No.: 38499-08-0
M. Wt: 291.4 g/mol
InChI Key: PIDYQAYNSQSDQY-UHFFFAOYSA-N
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Description

Triphenylmethanesulfenamide is an organosulfur compound characterized by the presence of a sulfenamide group attached to a triphenylmethane backbone. Its chemical formula is (C6H5)3CSNH2, and it has a molecular weight of 291.41 g/mol . This compound is known for its applications in organic synthesis, particularly in the mild, reductive amination of carbonyl compounds .

Preparation Methods

Triphenylmethanesulfenamide can be synthesized through various methods. One common synthetic route involves the reaction of triphenylmethanesulfenyl chloride with amines. For example, triphenylmethanesulfenyl chloride reacts with butylamine in benzene at 25°C to form this compound . Another method involves the reaction of sulfenyl chlorides with ammonia or primary, secondary, and tertiary amines . Industrial production methods typically involve similar reactions but are optimized for larger-scale production.

Scientific Research Applications

Triphenylmethanesulfenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylmethanesulfenamide involves its ability to form stable intermediates with carbonyl compounds during reductive amination. The sulfenamide group facilitates the formation of imine intermediates, which can then be reduced to amines. This process is crucial in organic synthesis for the formation of various amine derivatives .

Comparison with Similar Compounds

Triphenylmethanesulfenamide is unique compared to other sulfenamides due to its triphenylmethane backbone, which provides steric hindrance and stability. Similar compounds include:

This compound stands out due to its specific applications in reductive amination and its stability, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

S-tritylthiohydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYQAYNSQSDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321626
Record name Triphenylmethanesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38499-08-0
Record name NSC378985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378985
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Record name Triphenylmethanesulfenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylmethanesulfenamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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